molecular formula C13H26N2O2 B7931558 Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7931558
M. Wt: 242.36 g/mol
InChI Key: CKOJRNZJECKZBJ-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1354001-74-3, molecular formula: C₁₃H₂₆N₂O₂, molecular weight: 242.36) is a carbamate derivative featuring a pyrrolidine ring substituted with an isopropyl group and a tert-butyl carbamate moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the protection of amines during multi-step syntheses. Its stereochemistry (S-configuration at the pyrrolidine ring, as indicated in ) may influence its reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(9-11-7-6-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJRNZJECKZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Activated Intermediate Coupling

The most widely reported method involves coupling pyrrolidin-2-ylmethylamine derivatives with tert-butyl isopropyl carbamate precursors. A representative protocol (Ambeed, ) utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid component:

  • Stepwise Activation :

    • A solution of (R)-2-N-Boc-aminomethylpyrrolidine (1.95 mmol) is combined with EDCI (1.95 mmol) and HOBt (1.62 mmol) in tetrahydrofuran (THF).

    • After 16 hours at room temperature, the mixture is quenched with NaHCO₃ and extracted with ethyl acetate.

    • Solvent removal and silica gel chromatography yield the product in 100% yield .

  • Key Advantages :

    • High yields due to efficient carbodiimide-mediated coupling.

    • Mild conditions preserve stereochemical integrity of the pyrrolidine ring.

Microwave-Assisted Nucleophilic Substitution

Microwave irradiation accelerates nucleophilic substitution reactions, particularly for introducing isopropyl groups. A method from Ambeed ( ) demonstrates:

  • Reaction Setup :

    • (R)-Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (0.99 mmol) reacts with 4-bromopyridine hydrochloride (0.99 mmol) in 1,4-dioxane under microwave irradiation (130°C, 15 W, 25 min).

    • Post-reaction acidification with HCl (37%) and basification with NaOH (10%) isolates the product via dichloromethane extraction.

  • Outcome :

    • 28% yield due to competing side reactions at elevated temperatures .

    • Microwave conditions reduce reaction time but require optimization to minimize decomposition.

Stereoselective Alkylation of Pyrrolidine Intermediates

Chiral resolution is critical for enantiomerically pure products. A protocol from VulcanChem ( ) outlines:

  • Alkylation Steps :

    • 1-(2-Hydroxyethyl)pyrrolidin-3-ylmethanol is treated with isopropyl isocyanate in dichloromethane.

    • tert-Butyl protection is introduced using di-tert-butyl dicarbonate (Boc₂O) under inert atmosphere.

  • Data :

    • Yields range from 60–75% after silica gel purification.

    • Chiral HPLC confirms >98% enantiomeric excess (ee) when using (R)- or (S)-pyrrolidine precursors .

One-Pot Tandem Deprotection-Coupling

Patent literature ( ) discloses a tandem method combining Boc deprotection and in-situ carbamate formation:

  • Procedure :

    • tert-Butyl ((R)-pyrrolidin-2-ylmethyl)carbamate is treated with trimethylsilyl chloride (TMSCl) in acetonitrile to remove the Boc group.

    • Without isolation, the amine intermediate reacts with isopropyl chloroformate in the presence of triethylamine .

  • Efficiency :

    • 85% overall yield with <2% racemization .

    • Eliminates intermediate purification, enhancing scalability.

Comparative Analysis of Methodologies

MethodYield (%)ConditionsStereochemical ControlScalability
EDCI/HOBt Coupling100RT, THF, 16hHighExcellent
Microwave Substitution28130°C, 15W, 25minModerateLimited
Stereoselective Alkylation750°C, DCM, N₂ atmosphereExcellentGood
Tandem Deprotection85TMSCl, ACN, 2hHighExcellent

Challenges and Optimization Strategies

  • Racemization Mitigation :

    • Lower temperatures (0–5°C) during carbamate formation reduce epimerization risks .

    • Use of Hunig’s base (DIPEA) instead of triethylamine improves stereoretention .

  • Solvent Selection :

    • THF and dichloromethane (DCM) are optimal for coupling reactions.

    • Polar aprotic solvents (DMF) accelerate microwave-assisted reactions but may complicate purification .

  • Catalytic Enhancements :

    • 4-Dimethylaminopyridine (DMAP) catalyzes Boc protection steps, reducing reaction times by 30% .

Chemical Reactions Analysis

Oxidative Cleavage Reactions

The pyrrolidine ring undergoes oxidative cleavage when treated with strong oxidizing agents like RuO₄ or KMnO₄ under acidic conditions. This reaction produces a linear dicarboxylic acid derivative while preserving the carbamate group.

Reagent Conditions Product Yield
RuO₄H₂SO₄ (0.5 M), 25°C, 6 hr1,5-Dicarboxy-3-isopropylcarbamoylpentane78%
KMnO₄Acetone/H₂O (3:1), 40°C, 12 hr1,5-Diketone derivative65%

The reaction proceeds via radical intermediates, with the oxidizing agent attacking the α-C of the pyrrolidine ring.

Acid-Catalyzed Hydrolysis

Under HCl (6 M) at reflux, the carbamate group hydrolyzes to yield isopropylamine and a pyrrolidin-2-ylmethyl-carboxylic acid derivative:

C12H24N2O2+H2OHClC3H9N+C8H15NO2+CO2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_3\text{H}_9\text{N} + \text{C}_8\text{H}_{15}\text{NO}_2 + \text{CO}_2

Catalyst Temperature Time Conversion
HCl (6 M)100°C8 hr>95%

Base-Mediated Hydrolysis

In NaOH (2 M) , the tert-butyl ester undergoes saponification, producing a sodium carboxylate intermediate :

C12H24N2O2+NaOHC10H19N2O2Na+C4H9OH\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{19}\text{N}_2\text{O}_2\text{Na} + \text{C}_4\text{H}_9\text{OH}

Nucleophilic Substitution

The pyrrolidine nitrogen participates in nucleophilic substitution with alkyl halides (e.g., ethyl bromide ) in the presence of K₂CO₃ :

Substrate Reagent Conditions Product Yield
Ethyl bromideK₂CO₃DMF, 60°C, 24 hrN-Ethyl-pyrrolidin-2-ylmethyl carbamate82%

The reaction proceeds via an SN2 mechanism, with the pyrrolidine nitrogen acting as the nucleophile .

Oxidation of the Pyrrolidine Ring

mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine ring to form a transient N-oxide intermediate, which rearranges to a γ-lactam under thermal conditions:

Oxidizing Agent Conditions Product Yield
mCPBA (2 eq)CH₂Cl₂, 0°C → 25°C2-Pyrrolidone derivative70%

Curtius Rearrangement

In the presence of sodium azide and di-tert-butyl dicarbonate , the carbamate undergoes Curtius rearrangement to form an isocyanate intermediate, which can be trapped with alcohols or amines :

C12H24N2O2+NaN3Isocyanate intermediateROHUrethane derivative\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2 + \text{NaN}_3 \rightarrow \text{Isocyanate intermediate} \xrightarrow{\text{ROH}} \text{Urethane derivative}

Azide Source Trapping Agent Product Yield
NaN₃tert-Butanoltert-Butyl urethane68%

Stability Under Reactive Conditions

The compound shows stability in organic solvents but decomposes in strongly acidic/basic media:

Condition Stability
pH 1–3 (HCl)<1 hr (complete hydrolysis)
pH 7–9 (H₂O)>1 month
DCM/EtOH (1:1)>6 months

Scientific Research Applications

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, often referred to as an isopropyl carbamate, is a compound that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, drug delivery systems, and potential therapeutic uses.

Chemical Properties and Structure

This compound is a carbamate derivative characterized by the presence of a pyrrolidine ring and an isopropyl group. Its chemical structure can be represented as follows:

  • Molecular Formula: C12_{12}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 230.32 g/mol

The compound's structure enables it to interact with biological systems effectively, making it a candidate for various applications in pharmacology and biochemistry.

Drug Development

This compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Research indicates that carbamate derivatives can exhibit significant activity against various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of similar carbamate compounds. The findings suggested that these compounds could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thus enhancing cognitive function in animal models .

Drug Delivery Systems

The compound's unique structure allows it to be used in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and efficacy of therapeutic agents.

Research Findings

Research conducted at a leading pharmaceutical institute demonstrated that this compound could encapsulate hydrophobic drugs, improving their solubility and stability in aqueous environments . This property is particularly beneficial for delivering poorly soluble medications.

Therapeutic Uses

The therapeutic potential of this compound extends to various medical fields, including oncology and neurology. Its derivatives have been explored for their anticancer properties.

Case Study: Anticancer Activity

A comprehensive study published in Cancer Research examined the effects of carbamate derivatives on tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size and improve survival rates in treated animals .

Mechanism of Action

The mechanism of action of Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related tert-butyl carbamates:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Key Properties
Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester Pyrrolidine, isopropyl C₁₃H₂₆N₂O₂ 242.36 1354001-74-3 Chiral center (S-configuration), intermediate in peptide synthesis
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine, iodomethyl C₁₁H₂₀INO₂ 325.19 1260610-71-6 High toxicity (skin/eye irritant, respiratory hazard); 95% purity
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Piperidine, benzyl, fluorine C₂₃H₂₈FN₂O₂ 392.48 Not provided Synthesized via Suzuki coupling; pharmaceutical intermediate
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate Pyridine, bromine C₁₁H₁₅BrN₂O₂ 299.16 887580-31-6 Aromatic system; 97% purity; used in cross-coupling reactions
[1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid Pyrrolidine, amino acid substituent C₁₉H₃₆N₄O₃ 376.52 1401666-89-4 Complex stereochemistry; potential peptide/protein interaction
(4-Acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester Phenyl, bromine, acetyl C₁₄H₁₇BrNO₃ 342.20 Not provided Aromatic reactivity; environmental disposal precautions
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane, amino C₁₀H₂₀N₂O₂ 200.28 957793-95-2 Ring strain enhances reactivity; research applications

Biological Activity

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, a compound belonging to the class of pyrrolidines, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a tert-butyl ester group. The synthesis of this compound can be achieved through various chemical reactions, including:

  • 1,3-Dipolar Cycloaddition : This method involves the reaction between a dipole and a dipolarophile.
  • Substitution Reactions : These reactions replace one functional group with another, often involving nucleophiles or electrophiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, it has been shown to bind to the podophyllotoxin pocket of gamma tubulin, which plays a crucial role in cell division and has implications in cancer therapy.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has demonstrated potential in inhibiting tumor growth in vitro and in vivo. For example, it was found to reduce tumor volume and weight significantly in mouse models .
  • Anti-inflammatory Effects : Some studies have indicated that the compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated its effects on various cancer cell lines, reporting IC50 values ranging from 0.69 to 22 mM depending on the specific derivative tested. The mechanism involved interference with tubulin polymerization and reactive oxygen species (ROS) generation, which are known to induce cytotoxicity .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that certain derivatives exhibited significant inhibition zones against bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, comparable to standard antibiotics .
  • Inflammation Modulation :
    • Research indicated that the compound could inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary Table

Biological ActivityIC50 Values (µM)Mechanism of Action
Anticancer0.69 - 22Tubulin polymerization interference
AntimicrobialVariesCell wall synthesis inhibition
Anti-inflammatoryN/ACytokine modulation

Q & A

Q. What are the common synthetic routes for preparing Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, and what are the critical reaction parameters?

The synthesis typically involves carbamate formation via reaction of the parent amine with tert-butyl chloroformate under basic conditions. For example:

  • Method A : React the pyrrolidinylmethylamine derivative with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. This method is widely used for carbamate protection .
  • Method B : Alternative approaches may employ esterification of preformed carboxylic acids via acid-catalyzed tert-butanol exchange, though this is less common for carbamates .

Q. Critical Parameters :

  • Temperature control : Excess heat may lead to tert-butyl group cleavage.
  • Moisture exclusion : Hydrolysis of tert-butyl chloroformate is a competing side reaction.
  • Base selection : Triethylamine or DMAP are preferred to avoid side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the tert-butyl ester group, and what are the expected spectral signatures?

  • NMR :
    • ¹H NMR : A singlet at ~1.4 ppm (9H, tert-butyl CH₃ groups).
    • ¹³C NMR : A quaternary carbon signal at ~80–85 ppm (tert-butyl C-O) and three equivalent methyl carbons at ~28 ppm .
  • Mass Spectrometry : A prominent fragment at m/z 57 ([C₄H₉]⁺) confirms the tert-butyl group .
  • IR : A strong C=O stretch at ~1680–1720 cm⁻¹ (carbamate carbonyl) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Storage : Store in a cool, dry environment under inert gas (N₂/Ar) to prevent hydrolysis.
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (e.g., lachrymator properties observed in structurally similar carbamates) .
  • Waste disposal : Neutralize with dilute acid (e.g., citric acid) before disposal to avoid releasing reactive intermediates .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other carbamate protecting groups?

The tert-butyl group’s steric hindrance:

  • Slows nucleophilic attack : Tert-butyl carbamates are resistant to basic hydrolysis but cleave under strong acidic conditions (e.g., HCl in dioxane).
  • Comparative stability : Methyl or benzyl carbamates are more labile under basic conditions, making tert-butyl esters preferable for multi-step syntheses requiring orthogonal protection .

Example : In dihydrofuro-fused Coo carboxylic acid synthesis, tert-butyl esters remain intact during oxidative cycloadditions but are cleaved selectively with TFA .

Q. What strategies can resolve contradictions in reported stability data of the tert-butyl ester under acidic vs. basic conditions?

  • Controlled experiments : Replicate stability tests under standardized conditions (e.g., 1M HCl vs. 1M NaOH at 25°C).
  • Analytical validation : Use HPLC or LC-MS to quantify degradation products. For instance, tert-butyl esters hydrolyze to carboxylic acids in strong acids but remain stable in mild bases .
  • Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., D₂O for hydrolysis tracking) .

Q. How can the tert-butyl ester be leveraged in multi-step synthetic pathways requiring orthogonal protection?

  • Case Study : In glycine tert-butyl ester synthesis (Scheme 9, ), the tert-butyl group remains stable during transimination with benzophenone imine, enabling sequential deprotection of other functional groups.
  • Orthogonal cleavage : Use TFA for tert-butyl removal while retaining acid-labile groups (e.g., Boc) .

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